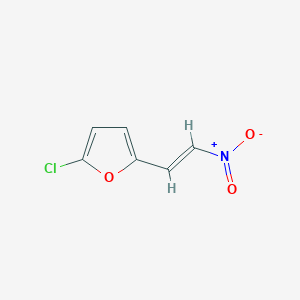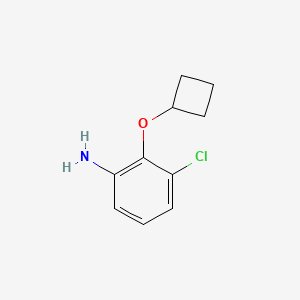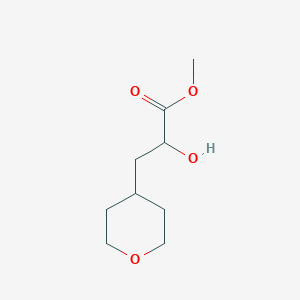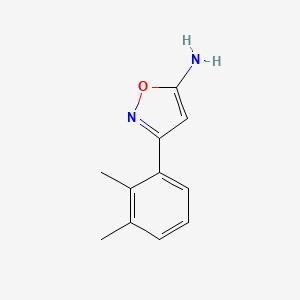![molecular formula C7H16Cl2N2 B13613158 rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans: is a bicyclic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a diazabicyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans include other diazabicyclo derivatives, such as:
- rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octan-3-one
- rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride
Uniqueness
The uniqueness of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans lies in its specific structural features and the resulting chemical properties. Its unique diazabicyclo framework allows for distinct reactivity and interactions compared to other similar compounds .
特性
分子式 |
C7H16Cl2N2 |
|---|---|
分子量 |
199.12 g/mol |
IUPAC名 |
(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
InChIキー |
HVGOESCUNGJJQE-GPJOBVNKSA-N |
異性体SMILES |
CN1CCN[C@H]2[C@H]1CC2.Cl.Cl |
正規SMILES |
CN1CCNC2C1CC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















